Naphthalene-2-carbothioamide
Overview
Description
Naphthalene-2-carbothioamide is a compound that contains 22 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It also contains a total of 23 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .
Synthesis Analysis
Naphthalene-2-carbothioamide can be synthesized through various methods . For instance, it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the use of hydrogen chloride and O,S-diethyl-dithiophosphoric acid in ethyl acetate at ambient temperature .Molecular Structure Analysis
The naphthalene-2-carbothioamide molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the naphthalene-2-carbothioamide molecule .Physical And Chemical Properties Analysis
Naphthalene, a related compound, has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ . It is insoluble in water but soluble in organic solvents . It is an aromatic compound with delocalized electrons and undergoes electrophilic substitution reactions easily .Scientific Research Applications
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Sorption of Naphthalene onto Porous Carbonaceous Materials
- Application Summary : This study investigates how pore sizes, metal ions, and oxygen-containing groups affect the sorption of naphthalene and 2-naphthol to porous carbonaceous materials (PCMs), such as activated carbons (ACs) and mesoporous carbon (CMK-3) .
- Methods of Application : The researchers used H2-reduced oxidized PCMs as a control of low oxygen content to avoid changes in the pore structure properties compared with the oxidized PCMs .
- Results : The study found that oxygen-containing groups considerably decreased the sorption of naphthalene and 2-naphthol to PCMs because of their weaker hydrophobic interaction and fewer sorption sites .
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Cell Growth Inhibitory Effects of Polyphenols with Naphthalene Skeleton
- Application Summary : This research aimed to identify pharmacophores exhibiting cell growth inhibitory effects against cisplatin-resistant A2780/Cis ovarian cancer cells .
- Methods of Application : The researchers prepared 35 synthetic polyphenols bearing a naphthalene skeleton, including naphthalenyl chalcones, naphthalenyl flavones, naphthalenyl flavanones, 4,5-dihydro-1H-pyrazol-3-yl)naphthalen-2-ols, naphthalen-1-yl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamides, and 4,5-dihydro-1H-pyrazol-3-yl)naphthalen-1-ol .
- Results : The study found a correlation between the structural properties of the 35 synthetic polyphenols and their growth inhibitory effects on cisplatin-resistant A2780/Cis ovarian cancer cells .
Safety And Hazards
Future Directions
Naphthalene derivatives have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . They have been used in the construction of diverse bioactive heterocyclic scaffold . Future research could focus on the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
naphthalene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJZFKITDDUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384159 | |
Record name | naphthalene-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-carbothioamide | |
CAS RN |
6967-89-1 | |
Record name | 6967-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalene-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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